Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 4-octoxyphenyl group through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate typically involves a multi-step process. One common method includes the condensation of 4-octoxybenzaldehyde with ethyl 4-aminobenzoate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the Schiff base intermediate, which is then purified and characterized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The methyleneamino linkage and the aromatic ring play crucial roles in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A structurally related compound with similar ester and benzoate functionalities.
Ethyl benzoate: Another ester derivative with a simpler structure.
Methyl 4-aminobenzoate: A methyl ester analog with comparable properties.
Uniqueness
Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate is unique due to the presence of the 4-octoxyphenyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
37168-45-9 |
---|---|
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C24H31NO3/c1-3-5-6-7-8-9-18-28-23-16-10-20(11-17-23)19-25-22-14-12-21(13-15-22)24(26)27-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
HEHSIUWUXKPFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.